2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
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Overview
Description
2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a chemical compound with the molecular formula C7H9N7O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile building block in synthetic chemistry .
Preparation Methods
The synthesis of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide typically involves the reaction of hydrazine derivatives with cyanoacetyl compounds. One common method includes the reaction of 2-cyanoacetohydrazide with 1H-1,2,4-triazole-1-ethanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Chemical Reactions Analysis
2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and proteins.
Medicine: Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development
Mechanism of Action
The mechanism of action of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The triazole ring plays a crucial role in binding to these targets, leading to the inhibition of their activity. This inhibition can result in the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly useful in anticancer therapies .
Comparison with Similar Compounds
2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide can be compared with other triazole-containing compounds, such as:
1,2,4-triazole: A simple triazole ring without additional functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with a benzoic acid moiety.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: A triazole derivative with a terephthalic acid moiety .
The uniqueness of 2-cyano-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O/c8-2-1-7(15)13-12-6(9)3-14-5-10-4-11-14/h4-5H,1,3H2,(H2,9,12)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMEOYACOKLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=NNC(=O)CC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C/C(=N/NC(=O)CC#N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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